molecular formula C7H5BrF3N B15053069 (4-Bromo-2,3,5-trifluorophenyl)methanamine

(4-Bromo-2,3,5-trifluorophenyl)methanamine

Cat. No.: B15053069
M. Wt: 240.02 g/mol
InChI Key: KKTJLZPQCBGJQQ-UHFFFAOYSA-N
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Description

(4-Bromo-2,3,5-trifluorophenyl)methanamine is an organic compound with the molecular formula C7H5BrF3N and a molecular weight of 240.02 g/mol . This compound is characterized by the presence of a bromine atom, three fluorine atoms, and an amine group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2,3,5-trifluorophenyl)methanamine typically involves multiple steps. One common method starts with the bromination of a fluorinated benzene derivative, followed by amination. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of environmentally friendly reagents and solvents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2,3,5-trifluorophenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while oxidation reactions can produce nitro compounds .

Scientific Research Applications

(4-Bromo-2,3,5-trifluorophenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-2,3,5-trifluorophenyl)methanamine involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The amine group can participate in hydrogen bonding and other interactions that modulate the compound’s biological activity .

Comparison with Similar Compounds

Biological Activity

(4-Bromo-2,3,5-trifluorophenyl)methanamine is a halogenated organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of bromine and trifluoromethyl groups, suggests enhanced biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C7H6BrF3N. The compound features a phenyl ring with a bromine atom and three fluorine atoms at specific positions, which contribute to its lipophilicity and potential interactions with biological membranes.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

  • Antimicrobial Properties : Studies suggest that halogenated compounds can inhibit the growth of bacteria and fungi, making them potential candidates for antibiotic development.
  • Anticancer Activity : Trifluoromethyl-substituted compounds have shown promise in targeting cancer cells through various mechanisms.
  • Anti-inflammatory Effects : The presence of halogens often enhances the anti-inflammatory properties of organic molecules.

The mechanism by which this compound exerts its biological effects is largely attributed to its ability to interact with specific molecular targets. The bromine and fluorine substituents influence the compound’s binding affinity toward enzymes and receptors. This interaction can modulate signaling pathways involved in inflammation and cell proliferation.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study demonstrated that similar trifluoromethyl-substituted compounds exhibited significant antimicrobial activity against various pathogens. The EC50 values indicated potency in the low micromolar range, suggesting that this compound may have comparable efficacy .
  • Anticancer Research :
    • In vitro studies on structurally related compounds revealed that substitution patterns significantly affect anticancer potency. For instance, the introduction of trifluoromethyl groups improved the cytotoxicity against breast cancer cell lines by up to fivefold compared to non-substituted analogs .
  • Inflammation Modulation :
    • Compounds with similar halogenation patterns were evaluated for their ability to inhibit pro-inflammatory cytokines. Results indicated a marked reduction in cytokine levels in treated cells, highlighting the potential of this compound in managing inflammatory diseases .

Comparative Analysis of Related Compounds

To understand the unique properties of this compound better, a comparison with other halogenated phenyl compounds is useful:

Compound NameStructure CharacteristicsNotable Biological Activity
4-Bromo-2-fluorophenolBromine and fluorine on phenolic ringModerate antimicrobial activity
2,3-DifluorophenolTwo fluorine substituentsLow anticancer activity
4-TrifluoromethylphenolTrifluoromethyl group instead of amineHigh lipophilicity; variable activity
(4-Bromo-2,3-difluorophenyl)methanamineSimilar halogenation; different potencySignificant anticancer effects

Properties

Molecular Formula

C7H5BrF3N

Molecular Weight

240.02 g/mol

IUPAC Name

(4-bromo-2,3,5-trifluorophenyl)methanamine

InChI

InChI=1S/C7H5BrF3N/c8-5-4(9)1-3(2-12)6(10)7(5)11/h1H,2,12H2

InChI Key

KKTJLZPQCBGJQQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)F)F)CN

Origin of Product

United States

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